molecular formula C9H13N3O2S B12920284 6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid CAS No. 13164-82-4

6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid

Cat. No.: B12920284
CAS No.: 13164-82-4
M. Wt: 227.29 g/mol
InChI Key: ZIZRJWKFRFAOCD-UHFFFAOYSA-N
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Description

6-Amino-5-isobutyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-isobutyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an isobutyl ketone derivative with thiourea and cyanoacetic acid in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-isobutyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-5-isobutyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Amino-5-isobutyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.

    6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylates: These compounds have an indole nucleus instead of a pyrimidine ring.

Uniqueness

6-Amino-5-isobutyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and thioxo groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

13164-82-4

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

4-amino-5-(2-methylpropyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H13N3O2S/c1-4(2)3-5-6(8(13)14)11-9(15)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,15)

InChI Key

ZIZRJWKFRFAOCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NC(=S)N=C1N)C(=O)O

Origin of Product

United States

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